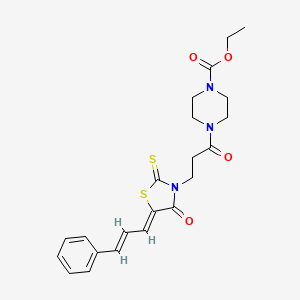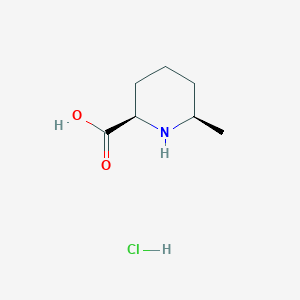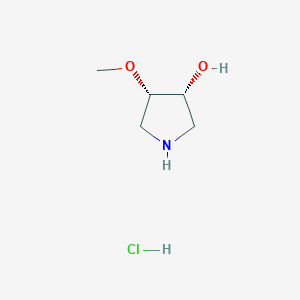
(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidines, such as “(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride”, are a class of organic compounds characterized by a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of a compound like “(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride” would be determined by the arrangement of its atoms and the stereochemistry of its chiral centers . The “3R,4S” notation indicates the configuration of the chiral centers in the molecule .Applications De Recherche Scientifique
1. Pharmacological Profiles of Novel 5-HT2A Receptor Antagonists
A study by Ogawa et al. (2002) examined the pharmacology of R-96544, a compound related to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, revealing its potential as a 5-HT2A receptor antagonist. This compound showed concentration-dependent inhibition of platelet aggregation induced by serotonin, hinting at its potential therapeutic applications in cardiovascular diseases (Ogawa et al., 2002).
2. Potential in Treating Pancreatitis
Another study by Ogawa et al. (2005) on R-102444 and its active metabolite R-96544, also related to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, found that these compounds inhibited the progression of acute and chronic pancreatitis in experimental models. This suggests a possible role for these compounds in treating pancreatitis and implicates the involvement of 5-HT2A receptors in the disease's progression (Ogawa et al., 2005).
3. Synthesis and Receptor Binding Studies
Heindl et al. (2003) conducted research on the synthesis of 4-substituted prolinol derivatives, starting from natural 4-hydroxyproline, which is structurally related to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride. This research provided insights into the preparation of these compounds and their potential in binding to dopamine and serotonin receptors, indicating their possible use in neurological and psychiatric disorders (Heindl et al., 2003).
4. Application in Brain Imaging
Yordanov et al. (2002) developed acyl-protected hydroxylamines for electron paramagnetic resonance (EPR) brain imaging. These compounds, including ones structurally similar to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, showed potential as EPR brain imaging agents, opening avenues for their use in neuroimaging and neurological research (Yordanov et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R,4S)-4-methoxypyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFNYDVGSRXSM-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@H]1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B2922728.png)
![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2922729.png)
![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)
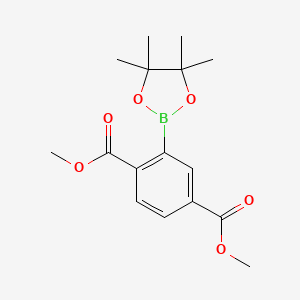
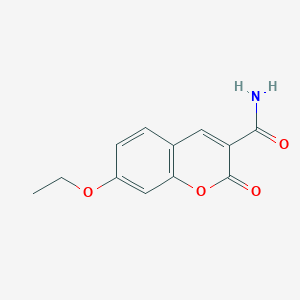
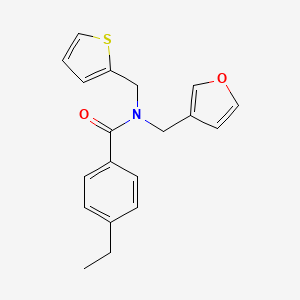
![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)
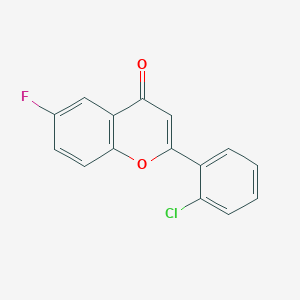
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)
